(2-Sulfamoyl-1-benzofuran-5-yl) acetate
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Overview
Description
(2-Sulfamoyl-1-benzofuran-5-yl) acetate is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of the sulfamoyl group and the acetate moiety in this compound potentially enhances its biological activity and makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which is an efficient way to construct complex benzofuran rings . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods
Industrial production of benzofuran derivatives, including (2-Sulfamoyl-1-benzofuran-5-yl) acetate, often employs microwave-assisted synthesis (MWI) due to its efficiency and ability to produce high yields . This method is particularly useful for synthesizing compounds with complex structures and has been widely adopted in the pharmaceutical industry.
Chemical Reactions Analysis
Types of Reactions
(2-Sulfamoyl-1-benzofuran-5-yl) acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yield and selectivity.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce sulfides. Substitution reactions can lead to various derivatives with different functional groups.
Scientific Research Applications
(2-Sulfamoyl-1-benzofuran-5-yl) acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Mechanism of Action
The mechanism of action of (2-Sulfamoyl-1-benzofuran-5-yl) acetate involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The benzofuran ring can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound of (2-Sulfamoyl-1-benzofuran-5-yl) acetate, known for its diverse biological activities.
Benzothiophene: A similar compound with a sulfur atom in place of the oxygen in benzofuran, also known for its biological activities.
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as cancer and psoriasis.
Uniqueness
This compound is unique due to the presence of both the sulfamoyl and acetate groups, which enhance its biological activity and make it a versatile compound for various scientific research applications. Its unique structure allows it to interact with different molecular targets and pathways, making it a valuable compound in the fields of chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C10H9NO5S |
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Molecular Weight |
255.25 g/mol |
IUPAC Name |
(2-sulfamoyl-1-benzofuran-5-yl) acetate |
InChI |
InChI=1S/C10H9NO5S/c1-6(12)15-8-2-3-9-7(4-8)5-10(16-9)17(11,13)14/h2-5H,1H3,(H2,11,13,14) |
InChI Key |
NUARHGBISYYDOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)OC(=C2)S(=O)(=O)N |
Origin of Product |
United States |
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